Cas no 890094-41-4 (6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine)

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine structure
890094-41-4 structure
Nome del prodotto:6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Numero CAS:890094-41-4
MF:C12H14BrN5
MW:308.177060604095
MDL:MFCD07801053
CID:3031422
PubChem ID:5200469

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • [4-氨基-6-(1-溴乙基)-S-三嗪-2-基]-(4-甲基苯基)胺
    • 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
    • 6-(1-Bromoethyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine
    • 6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
    • STK735146
    • SB73293
    • A917692
    • 6-(1-Bromoethyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine
    • 1,3,5-Triazine-2,4-diamine, 6-(1-bromoethyl)-N'-2'-(4-methylphenyl)-
    • 1,3,5-Triazine-2,4-diamine, 6-(1-bromoethyl)-N(2)-(4-methylphenyl)-
    • 1,3,5-triazine-2,4-d
    • 1,3,5-triazine-2,4-diamine, 6-(1-bromoethyl)-N-(4-methylphenyl)-
    • 890094-41-4
    • ALBB-025972
    • H35324
    • 6-(1-BROMOETHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
    • GMEMJECVQLEGJC-UHFFFAOYSA-N
    • AKOS016347503
    • LS-08755
    • AKOS003399219
    • MFCD07801053
    • MDL: MFCD07801053
    • Inchi: 1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18)
    • Chiave InChI: GMEMJECVQLEGJC-UHFFFAOYSA-N
    • Sorrisi: BrC([H])(C([H])([H])[H])C1=NC(N([H])[H])=NC(=N1)N([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 307.04326Da
  • Massa monoisotopica: 307.04326Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 76.7

Proprietà sperimentali

  • Densità: 1.5±0.1 g/cm3
  • Punto di ebollizione: 491.8±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 251.2±31.5 °C
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine Informazioni sulla sicurezza

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM528050-1g
6-(1-Bromoethyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine
890094-41-4 97%
1g
$*** 2023-05-29
TRC
B625040-100mg
6-(1-Bromoethyl)-n-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
100mg
$ 95.00 2022-06-07
abcr
AB415652-1 g
6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
1 g
€239.00 2023-07-19
abcr
AB415652-10 g
6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
10 g
€1,074.00 2023-07-19
abcr
AB415652-5 g
6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
5 g
€656.50 2023-07-19
TRC
B625040-10mg
6-(1-Bromoethyl)-n-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
10mg
$ 50.00 2022-06-07
abcr
AB415652-500 mg
6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4
500MG
€195.40 2023-02-03
abcr
AB415652-1g
6-(1-Bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine; .
890094-41-4
1g
€237.00 2025-02-15
A2B Chem LLC
AI99536-1g
6-(1-Bromoethyl)-n-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4 >95%
1g
$439.00 2024-04-19
A2B Chem LLC
AI99536-10g
6-(1-Bromoethyl)-n-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
890094-41-4 >95%
10g
$1134.00 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:890094-41-4)6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
A917692
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):377.0/614.0